(1R,3S)-3-Aminocyclopentanol

描述

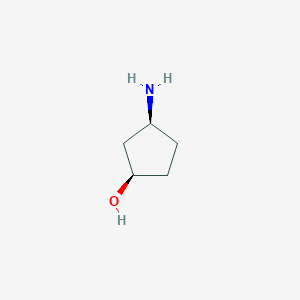

(1R,3S)-3-氨基环戊醇是一种手性化合物,分子式为 C5H11NO。它具有一个环戊烷环,在第 3 位有一个氨基,在第 1 位有一个羟基。

准备方法

合成路线和反应条件: (1R,3S)-3-氨基环戊醇的合成通常涉及不对称环加成反应。一种方法包括使用 N-酰基羟胺作为手性诱导剂,它与环戊二烯反应生成所需产物。 反应条件温和,该过程具有高度立体选择性,产生具有高光学纯度的产物 .

工业生产方法: 对于工业生产,制备方法包括将 N-酰基羟胺与环戊二烯接触,然后进行氢化,随后进行水解或氨解。 该方法具有成本效益,并且由于原料的可用性和低成本而适合大规模生产 .

反应类型:

酸碱反应: 氨基可以与酸反应形成盐。

酰化: 氨基可以与酰化剂反应形成酰胺。

酯化: 羟基可以与羧酸反应形成酯.

常用试剂和条件:

酸: 盐酸,硫酸。

酰化剂: 乙酸酐,苯甲酰氯。

羧酸: 乙酸,苯甲酸。

主要产物:

盐: 由酸碱反应形成。

酰胺: 由酰化反应形成。

酯: 由酯化反应形成.

科学研究应用

Medicinal Chemistry

(1R,3S)-3-Aminocyclopentanol serves as a crucial chiral building block in the synthesis of various biologically active molecules. Notably, it is a key intermediate in the production of Bictegravir , an antiviral drug used for treating HIV infections. The compound's ability to form specific stereoisomers is essential for the efficacy of these drugs .

Material Science

In material science, this compound is utilized as a ligand in the development of chiral catalysts for asymmetric reactions. These catalysts are vital for producing enantiomerically pure compounds that are important in pharmaceuticals and agrochemicals. The compound's unique structure enhances its ability to stabilize transition states during catalytic processes .

Biological Research

Research indicates that this compound may act as an inhibitor for specific enzymes, such as Ornithine Aminotransferase (OAT). This interaction can potentially inhibit OAT's activity, which is of interest in developing treatments for conditions like hepatocellular carcinoma .

Case Studies

作用机制

(1R,3S)-3-氨基环戊醇的主要靶标是鸟氨酸氨基转移酶 (OAT)。该化合物通过一种涉及氟离子消除,随后是共轭加成和水解的机制与 OAT 相互作用。 这种相互作用可以抑制酶的活性,这在治疗肝细胞癌方面令人感兴趣.

类似化合物:

- (1R,3S)-3-氨基环戊烷羧酸

- (1R,3S)-(+)-樟脑酸

比较: 虽然 (1R,3S)-3-氨基环戊醇和 (1R,3S)-3-氨基环戊烷羧酸具有相似的结构特征,但后者中羧基的存在赋予了不同的化学性质和应用。 (1R,3S)-(+)-樟脑酸另一方面,具有不同的环结构和官能团,使其在应用和反应性方面独一无二 .

相似化合物的比较

- (1R,3S)-3-Aminocyclopentanecarboxylic acid

- (1R,3S)-(+)-Camphoric acid

Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .

生物活性

(1R,3S)-3-Aminocyclopentanol is a chiral compound with significant biological activity, particularly in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring with an amino group and a hydroxyl group. The stereochemistry of this compound is crucial for its biological interactions, as the spatial arrangement of atoms can significantly influence its binding affinity to various biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and engage in electrostatic interactions, which can modulate enzymatic activity. This modulation can lead to either inhibition or activation of specific pathways, impacting various biological processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antiviral Properties : It serves as an intermediate in the synthesis of antiviral drugs like Bictegravir, which targets HIV.

- Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer properties through modulation of cell proliferation pathways.

Data Table: Biological Activities and Applications

Case Studies

- HIV Treatment : A study highlighted the role of this compound as a key chiral intermediate in the synthesis of Bictegravir. This drug has shown efficacy in clinical trials for HIV treatment, demonstrating the compound's importance in antiviral drug development .

- Cancer Research : Recent investigations into the anticancer properties of this compound have indicated its potential to induce apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to increased caspase-3 activity, a marker of apoptosis .

Synthesis Methods

The synthesis of this compound has been optimized through various methods to enhance yield and purity:

- Chiral Resolution Techniques : Utilizing lipase catalysis for optical selectivity has proven effective in obtaining high-purity chiral compounds .

- Multi-step Synthetic Routes : Several synthetic routes have been developed that involve oxidation and reduction steps to achieve the desired configuration while maintaining cost-effectiveness .

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。